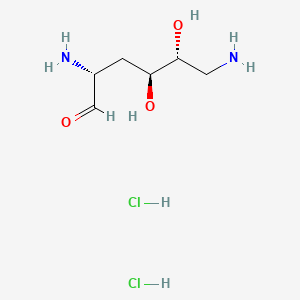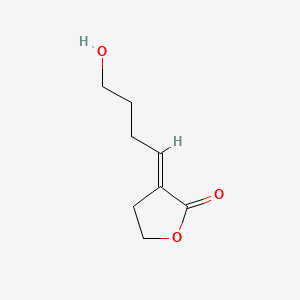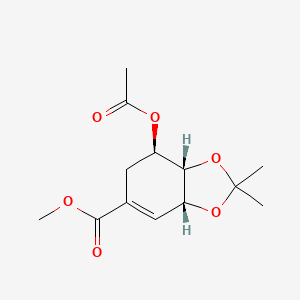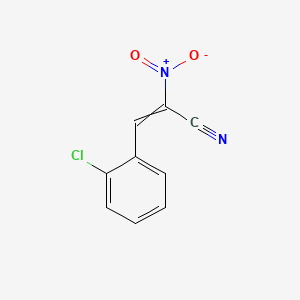
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a thioketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, resulting in a different functional group.
Substitution: The methyl group or the phenylmethanone moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with different functional groups replacing the sulfanylidene group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological effects.
類似化合物との比較
Similar Compounds
(3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one): A compound with a similar sulfanylidene group but a different heterocyclic ring.
(3-Methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one): Another compound with a sulfanylidene group and a quinazoline ring.
Uniqueness
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is unique due to its specific combination of a pyridine ring, a methyl group, and a sulfanylidene group
特性
分子式 |
C13H13NOS |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
(3-methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H13NOS/c1-10-7-8-12(16)14(9-10)13(15)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChIキー |
MHXOJLYZNUUAEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(=S)N(C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


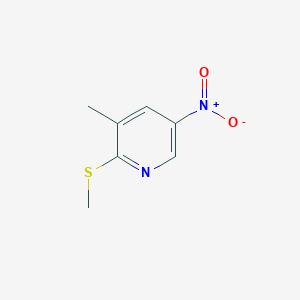
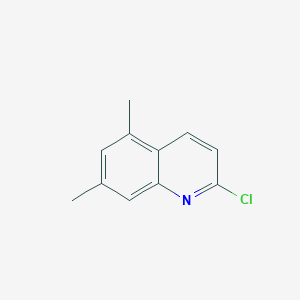
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
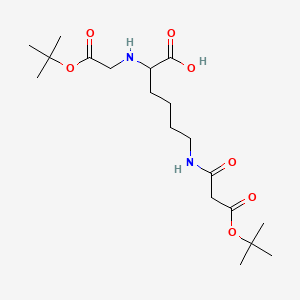
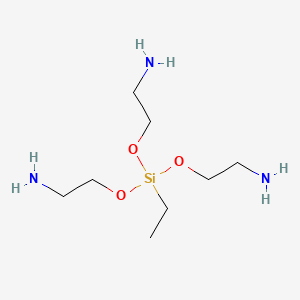
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)

